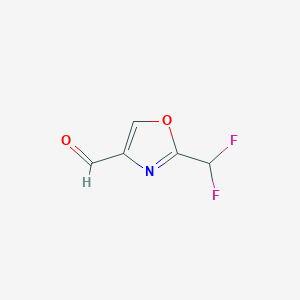

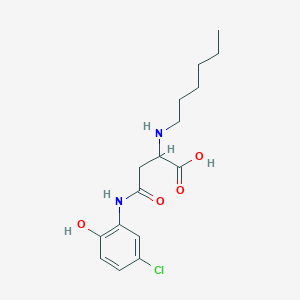

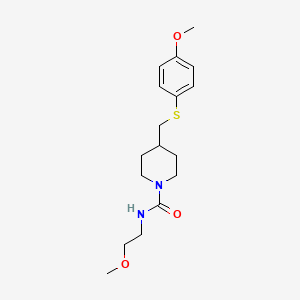

![molecular formula C24H22O3 B2980041 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-63-2](/img/structure/B2980041.png)

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the chalcone family. It is a yellow crystalline powder that is commonly used in scientific research applications due to its diverse biochemical and physiological effects.

Scientific Research Applications

Neurodegenerative Disease Research

hMAO-B-IN-5: is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.12 μM . It can cross the blood-brain barrier, making it a valuable tool in the study of neurodegenerative diseases like Parkinson’s and Alzheimer’s. By inhibiting hMAO-B, it helps to prevent the breakdown of dopamine, a neurotransmitter that is typically deficient in these conditions.

Mechanism of Action

Target of Action

The primary target of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as hMAO-B-IN-5, is the human monoamine oxidase B (hMAO-B) . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters in the brain . It is particularly involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

hMAO-B-IN-5 acts as a potent, selective, and reversible inhibitor of hMAO-B . It binds to the active site of the enzyme, inhibiting its function . The inhibition of hMAO-B by hMAO-B-IN-5 is competitive, meaning it competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine .

Biochemical Pathways

By inhibiting hMAO-B, hMAO-B-IN-5 affects the metabolic pathways of neurotransmitters, particularly dopamine . Under normal conditions, hMAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting hMAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine, leading to an increase in its concentration . This can have significant effects on neurological function, as dopamine is a key neurotransmitter involved in processes such as mood regulation and motor control .

Pharmacokinetics

This is crucial for its function, as it allows the compound to reach the brain and exert its effects on hMAO-B . .

Result of Action

The inhibition of hMAO-B by hMAO-B-IN-5 leads to an increase in the concentration of dopamine in the brain . This can have various effects at the molecular and cellular level, potentially leading to improved mood and motor control . It is also suggested that hMAO-B-IN-5 may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease .

properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBMIWJIJRIBEG-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)